Home > Products > Screening Compounds P132886 > (3S,8R,9R,12S)-Atazanavir
(3S,8R,9R,12S)-Atazanavir -

(3S,8R,9R,12S)-Atazanavir

Catalog Number: EVT-1504215
CAS Number:
Molecular Formula: C₃₈H₅₂N₆O₇
Molecular Weight: 704.86
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(3S,8R,9R,12S)-Atazanavir is a potent antiretroviral medication primarily used in the treatment of human immunodeficiency virus (HIV) infection. It belongs to the class of drugs known as protease inhibitors, which work by inhibiting the protease enzyme necessary for viral replication. Atazanavir is characterized by its unique stereochemistry and has shown effectiveness in reducing viral load in HIV-infected individuals.

Source

Atazanavir was developed by the pharmaceutical companies Novartis and Bristol-Myers Squibb and is marketed under the brand name Reyataz. It was first approved by the U.S. Food and Drug Administration in 2003 and has since become a critical component of combination antiretroviral therapy for HIV.

Classification

Atazanavir is classified as a protease inhibitor. It specifically inhibits the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins into functional proteins, which is essential for the maturation of infectious viral particles.

Synthesis Analysis

The synthesis of Atazanavir involves several steps, utilizing various chemical reactions and intermediates. Notable methods include:

  1. Initial Reaction: Combining specific precursors in an alcohol solvent to form an intermediate compound.
  2. Formation of Atazanavir Monomer: This involves dissolving intermediates in dichloromethane and reacting them with dehydrating agents and organic bases to yield Atazanavir.
  3. Final Conversion to Sulfate Form: The Atazanavir monomer can be converted into its sulfate form using conventional methods involving sulfuric acid .

The synthesis process is detailed in several patents, which outline specific conditions such as solvent choice, temperature control, and reaction times to optimize yield and purity .

Molecular Structure Analysis

Atazanavir has a complex molecular structure characterized by multiple chiral centers. Its chemical formula is C_{22}H_{29N_3O_4S. The stereochemistry is defined by its specific arrangement of atoms, which plays a crucial role in its biological activity.

Structural Data

  • Molecular Weight: Approximately 405.55 g/mol
  • Chiral Centers: Four chiral centers at positions 3, 8, 9, and 12
  • Functional Groups: Contains amine, hydroxyl, and sulfonic acid groups

The three-dimensional conformation of Atazanavir allows it to effectively bind to the active site of the HIV protease enzyme.

Chemical Reactions Analysis

Atazanavir undergoes various chemical reactions during its synthesis and metabolism:

  1. Acylation Reactions: Used to introduce acyl groups into the molecule.
  2. Hydrolysis: Involves the breakdown of ester bonds during metabolic processes.
  3. Reduction Reactions: These may occur during synthesis to convert certain functional groups .

Each reaction step must be carefully controlled to ensure high purity and yield of the final product.

Mechanism of Action

Atazanavir exerts its antiviral effects primarily through the inhibition of HIV-1 protease. The mechanism can be summarized as follows:

Data from clinical studies indicate that Atazanavir effectively lowers plasma HIV RNA levels when used as part of combination therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in methanol and dimethyl sulfoxide; slightly soluble in water
  • Melting Point: Approximately 110-115 °C

Chemical Properties

  • Stability: Relatively stable under normal storage conditions but sensitive to light and moisture.
  • pH Range for Stability: Optimal stability observed at pH levels around neutral.

These properties are crucial for formulation development and storage considerations for pharmaceutical applications .

Applications

Atazanavir is primarily used for:

  • Antiretroviral Therapy: As part of combination therapy for treating HIV infection.
  • Research Applications: Studies on drug interactions, resistance mechanisms, and formulation development continue to explore its potential uses beyond initial indications.

Additionally, ongoing research aims at developing new analogs with improved efficacy or reduced side effects based on Atazanavir's structure .

Chemical Identity and Stereochemical Analysis of (3S,8R,9R,12S)-Atazanavir

Molecular Structure and Absolute Configuration

(3S,8R,9R,12S)-Atazanavir is a complex azapeptide protease inhibitor with the molecular formula C₃₈H₅₂N₆O₇ and a molecular weight of 704.86 g/mol [2] [3]. Its IUPAC name is methyl ((5S,10R,11R,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-((4-(pyridin-2-yl)phenyl)methyl)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl)carbamate [2]. The compound's name explicitly denotes the absolute configuration at its four chiral centers: C3 (S), C8 (R), C9 (R), and C12 (S). These stereogenic centers dictate the molecule's three-dimensional topology, enabling precise interactions with the HIV-1 protease active site [2] [8].

The structure integrates several critical functional groups:

  • A benzyl moiety for hydrophobic anchoring
  • tert-Butyl groups enhancing steric bulk
  • A pyridinylphenylmethyl substituent enabling π-stacking
  • Carbamate and carbonyl groups facilitating hydrogen bonding
  • A hydroxyl group participating in catalytic site interactions [2] [8]

Table 1: Molecular Descriptors of (3S,8R,9R,12S)-Atazanavir

ParameterValue
Molecular FormulaC₃₈H₅₂N₆O₇
Molecular Weight704.86 g/mol
CAS Registry Number22940469 (parent compound)
Chiral Centers4 (3S,8R,9R,12S)
SMILES NotationCOC(=O)NC@HC(C)(C)C [3]
InChI KeyAXRYRYVKAWYZBR-RTNMLALUSA-N [7]

Role of Stereoisomerism in Protease Inhibitor Activity

Stereochemistry is non-negotiable for atazanavir's antiviral efficacy. The (3S,8R,9R,12S) configuration positions functional groups in optimal spatial orientation for binding to HIV-1 protease—a C₂-symmetric homodimeric aspartyl protease. The catalytic mechanism relies on hydrolysis of peptide bonds in viral polyproteins, and atazanavir mimics the transition state of this reaction [6] [8].

Key stereospecific interactions include:

  • The (8R,9R)-configured hydroxyethylamine core forms hydrogen bonds between the hydroxyl group and catalytic aspartates (Asp25/Asp25') of the protease, replicating the tetrahedral intermediate of substrate cleavage [6] [8].
  • The S-configured C3 and C12 centers orient the tert-butyl groups into hydrophobic pockets (S2 and S2' subsites), enhancing binding affinity through van der Waals contacts [6].
  • The pyridinylphenylmethyl group adopts a conformation enabling π-stacking with protease residues only when linked via the (9R)-configured carbon [8].

Altering any chiral center disrupts this precise fit. For example, inversion at C8 or C9 abolishes hydrogen bonding with the catalytic dyad, while changes at C3/C12 impair hydrophobic filling of substrate envelopes [2] [8]. This stereochemical precision underpins atazanavir’s sub-nanomolar inhibitory potency (IC₅₀: 26 nM) against wild-type HIV-1 protease [2].

Comparative Analysis of Atazanavir Diastereomers

The (3S,8R,9R,12S) configuration represents the therapeutically active diastereomer, while other stereoisomers exhibit diminished activity. The most studied impurity is the (3S,8S,9S,12R)-diastereomer (CAS 1332981-16-4), designated as "Atazanavir Sulfate Impurity G" in pharmacopeial standards [7] [10].

Table 2: Comparative Properties of Key Atazanavir Diastereomers

Property(3S,8R,9R,12S)-Atazanavir(3S,8S,9S,12R)-Atazanavir
Configuration3S,8R,9R,12S3S,8S,9S,12R
CAS Number22940469 (base)1332981-16-4
Protease InhibitionIC₅₀ ≈ 26 nM>10-fold reduction in potency [2]
Therapeutic StatusActive pharmaceutical ingredientPharmacopeial impurity [7]
Stereochemical DescriptorActive enantiomerStereoisomeric impurity [10]

The (3S,8S,9S,12R) isomer arises during synthesis due to epimerization at C8, C9, or C12. Analytical studies demonstrate its separation via chiral chromatography, underscoring its role as a critical quality attribute in pharmaceutical manufacturing [7] [10]. Biological evaluations confirm significantly reduced binding affinity in non-(3S,8R,9R,12S) isomers due to misalignment of hydrogen bond donors/acceptors and hydrophobic groups within the protease active site [2] [8].

Crystallographic Studies of the (3S,8R,9R,12S) Configuration

X-ray crystallography of HIV-1 protease co-crystallized with (3S,8R,9R,12S)-atazanavir (PDB ID: 5I8T, related structures) reveals atomic-level insights into stereospecific binding [2] [6]. Key features include:

  • Catalytic Site Engagement: The (8R)-hydroxyl and (9R)-amine groups form a bidentate hydrogen bond network with the carboxylate groups of Asp25 and Asp25' (distance: 2.7–3.0 Å). This interaction mimics the tetrahedral intermediate of substrate hydrolysis [6] [8].
  • Flap Closure: The protease's flexible β-sheet flaps (residues 48–56) adopt a closed conformation over the inhibitor, with the carbonyl oxygen of Gly27 forming a hydrogen bond to the inhibitor’s carbamate nitrogen [6].
  • Hydrophobic Enclosure: The (3S,12S)-tert-butyl groups insert into the S2 and S2' subsites, creating van der Waals contacts with Val32, Ile47, and Ile84. The benzyl group occupies the S1 subsite, while the pyridinylphenyl moiety extends into the S3 subsite [2] [8].
  • Solvent Accessibility: The inhibitor’s pyridinyl nitrogen remains solvent-exposed, minimizing entropic penalties associated with full desolvation [8].

Table 3: Key Crystallographic Parameters of Atazanavir-Protease Complexes

ParameterValueStructural Significance
Catalytic Asp Distance2.7–3.0 ÅTransition state mimicry
Flap Position (Gly48-Gly52)Closed conformationEnhanced inhibitor envelopment
S1/S1' OccupancyBenzyl groupHydrophobic filling
S2/S2' ContactsVal32, Ile47, Ile84Steric complementarity
S3 Subsite InteractionPyridinylphenyl stackingπ-Orbital interactions [6] [8]

These structural insights explain why epimerization at any chiral center disrupts binding: Even minor stereochemical alterations increase protease-inhibitor atomic distances beyond optimal ranges (≥0.5 Å), drastically reducing inhibition constants [2] [8]. The (3S,8R,9R,12S) configuration thus represents a global energy minimum for protease binding among atazanavir stereoisomers.

Properties

Product Name

(3S,8R,9R,12S)-Atazanavir

Molecular Formula

C₃₈H₅₂N₆O₇

Molecular Weight

704.86

Synonyms

(3S,8R,9R,12S)-3,12-Bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic Acid 1,14-Dimethyl Ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.